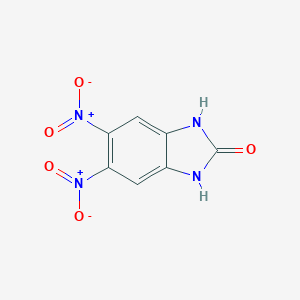

1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one

Description

1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one (CAS: 3705-86-0, molecular formula: C₇H₄N₄O₅) is a nitro-substituted benzimidazolone derivative characterized by two nitro groups at the 5- and 6-positions of the benzimidazole ring. Its molecular weight is 224.132 g/mol, with a polar surface area of 133 Ų and moderate lipophilicity (XLogP3 = 0.2) . X-ray diffraction studies reveal an orthorhombic crystal structure (space group P 2₁2₁2₁) with a density of 1.767 g/cm³ at 173 K . Its nitro groups enable functionalization, such as nucleophilic substitution and nitramine formation, making it a versatile precursor in energetic materials research .

Properties

IUPAC Name |

5,6-dinitro-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O5/c12-7-8-3-1-5(10(13)14)6(11(15)16)2-4(3)9-7/h1-2H,(H2,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDUUWCJIOBQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190553 | |

| Record name | 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3705-86-0 | |

| Record name | 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3705-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003705860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-5,6-dinitro-2H-benzimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One-Step Nitration Using Mixed Acid Systems

The foundational approach involves direct nitration of the parent compound, 1,3-dihydro-2H-benzimidazol-2-one, using a nitrating mixture of potassium nitrate (KNO₃) and concentrated sulfuric acid (H₂SO₄). This method avoids fuming nitric acid, enhancing safety and yield.

Procedure :

-

Reagent Preparation : A solution of 33.3 g (0.33 mol) KNO₃ in 100 mL H₂SO₄ (98%) is cooled to 5°C.

-

Substrate Addition : 13.4 g (0.1 mol) of 1,3-dihydro-2H-benzimidazol-2-one is added incrementally under vigorous stirring.

-

Reaction Progression : The mixture is warmed to 60°C over 1 hour and maintained for 4 hours.

-

Workup : Cooling to 4°C precipitates the product, which is filtered, washed with 50% H₂SO₄, and dried at 100°C.

Key Parameters :

Regioselective Nitration for 5,6-Dinitro Isomer

Achieving 5,6-dinitro specificity requires precise control of electronic and steric factors. The nitration mechanism follows electrophilic aromatic substitution, with the benzimidazol-2-one ring activating positions para and meta to the carbonyl group.

Optimized Conditions :

-

Nitrating Agent : 65% HNO₃ in H₂SO₄ (1:3 v/v) at 0–5°C.

-

Reaction Time : 6 hours to favor dinitro over trinitro formation.

Yield : 68–72% after recrystallization from ethanol/water (3:1).

Stepwise Nitration and Intermediate Characterization

Mononitration as a Precursor

Isolation of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one enables controlled dinitration:

Step 1 (Mononitration) :

Step 2 (Dinitration) :

Advantage : Stepwise nitration reduces byproducts and improves regioselectivity.

Analytical Validation of Intermediates

Techniques :

-

¹H NMR :

-

LC-MS :

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Benefits :

-

Enhanced heat dissipation for exothermic nitration.

Parameters :

Purification Protocols

Recrystallization :

Chromatography :

Challenges and Mitigation Strategies

Byproduct Formation

Common Byproducts :

-

Trinitro Derivatives : Result from excess HNO₃ or prolonged reaction times.

Solutions :

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.

Major Products Formed

Reduction: The major products are 1,3-dihydro-5,6-diamino-2H-benzimidazol-2-one.

Scientific Research Applications

Synthesis of Nitro Derivatives

1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one serves as a precursor for synthesizing various nitro and nitramino derivatives. These derivatives have been explored for their potential applications in pharmaceuticals and materials science. For instance, a study demonstrated the efficient one-pot nitration method that allows for the introduction of multiple nitro groups into the benzimidazole structure without the need for harsh reagents like fuming nitric acid .

Light Switch Mechanisms

This compound has been utilized in developing polypyridyl-based ruthenium complexes that function as light switches. These complexes can exhibit reversible conformational changes in response to light, making them valuable in photochemical applications and studies of G-quadruplex DNA interactions .

Analytical Chemistry

In analytical chemistry, this compound has been employed as a standard for high-performance liquid chromatography (HPLC). The compound can be effectively separated using a reverse-phase HPLC method, which is crucial for purifying and analyzing complex mixtures in pharmacokinetics .

Case Study 1: Synthesis of Trinitro Derivatives

A significant investigation involved the synthesis of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) from 1,3-dihydro-2H-benzimidazol-2-one using a modified nitration procedure. This study highlighted the structural characteristics of TriNBO through single-crystal X-ray diffraction analysis, revealing insights into its potential reactivity and stability . The results indicated that the introduction of multiple nitro groups could enhance the compound's energetic properties, making it suitable for applications in explosives and propellants.

Case Study 2: Mechanistic Studies on Nitro Reduction

Another research focus was on the reduction mechanisms of nitroaromatic compounds using NAD(P)H:quinone oxidoreductase (NQO1). The study utilized this compound to investigate substrate specificity based on structural parameters and electron-accepting potency. The findings contributed to a better understanding of biochemical pathways involving nitro compounds and their reduction processes .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Synthesis of Nitro Derivatives | Precursor for various nitro and nitramino derivatives | Efficient one-pot nitration method developed |

| Light Switch Mechanisms | Used in polypyridyl-based ruthenium complexes for photochemical studies | Exhibits reversible conformational changes |

| Analytical Chemistry | Standard for HPLC analysis | Effective separation method established |

| Energetic Materials | Synthesis of trinitro derivatives for potential use in explosives | Structural analysis via X-ray diffraction |

| Biochemical Studies | Investigating reduction mechanisms of nitro compounds using NQO1 | Insights into substrate specificity |

Mechanism of Action

The mechanism of action of 1,3-dihydro-5,6-dinitro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways:

Reduction: The nitro groups are reduced to amino groups, which can then interact with various biological molecules, potentially altering their function.

Electron-Accepting Potency: The compound’s ability to accept electrons makes it a valuable tool in studying redox reactions and enzyme activities.

Comparison with Similar Compounds

4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)

5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO)

- Structure : Methyl group at the 5-position.

- Properties: Crystal density: 1.82 g/cm³ (monoclinic, P 2₁/c). Thermal stability: Higher stability than TriNBO due to methyl substitution. Applications: Explored as a thermostable explosive with reduced sensitivity .

5-Nitramino-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one

- Structure: Nitramine (-N(NO₂)-) group at the 5-position.

- Properties :

Halogenated Benzimidazolone Derivatives

5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one

5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one

- Structure : Fluorine at 5,6-positions.

- Properties: Molecular weight: 170.12 g/mol. Solubility: Soluble in DMSO/ethanol for research use. Applications: Biochemical probing and drug discovery .

Sulfonated and Alkylated Derivatives

5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one

1,3-Dimethylbenzimidazol-2-one

- Structure : Methyl groups at 1,3-positions.

- Properties :

Comparative Data Table

Biological Activity

1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one (CAS No. 3705-86-0) is an organic compound characterized by its benzimidazole ring structure and two nitro groups at positions 5 and 6. With a molecular formula of C₇H₄N₄O₅ and a molecular weight of 224.13 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The unique structure of this compound contributes significantly to its biological activity. The presence of nitro groups enhances its reactivity and ability to interact with various biological macromolecules.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₄N₄O₅ |

| Molecular Weight | 224.13 g/mol |

| Appearance | Yellow solid |

| CAS Number | 3705-86-0 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Bonuga et al. (2012) tested several analogs of benzimidazole derivatives against various bacterial strains. The results showed that compounds with similar structural features demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Zone of Inhibition Results

The following table summarizes the antibacterial activity of several benzimidazole derivatives tested at a concentration of 100 µg/mL:

| Compound | E. coli | P. aeruginosa | S. aureus | S. pyogenes |

|---|---|---|---|---|

| 6a | 16 mm | 15 mm | 16 mm | 18 mm |

| 6b | 18 mm | 19 mm | 17 mm | 18 mm |

| 6e | 29 mm | 28 mm | 24 mm | 24 mm |

| Ciprofloxacin (Standard) | 28 mm | 26 mm | 21 mm | 22 mm |

The study concluded that compounds such as 6e exhibited high antibacterial activity, indicating the potential for further development in treating bacterial infections .

Cytotoxic Effects

In addition to antimicrobial properties, compounds related to benzimidazole have shown cytotoxic effects against various cancer cell lines. The dual nitro substitutions in the structure of this compound enhance its ability to induce apoptosis in cancer cells.

A study highlighted the cytotoxic effects of similar benzimidazole derivatives against human cancer cell lines, suggesting that these compounds can inhibit cell proliferation and may serve as potential candidates for cancer therapy .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within microbial cells or cancerous tissues. Preliminary studies suggest that it may inhibit enzymes associated with microbial resistance or cancer progression .

Case Studies

Several case studies have explored the therapeutic potential of benzimidazole derivatives in infectious diseases and cancer treatment:

- Antimicrobial Resistance : A study investigated the efficacy of benzimidazole derivatives against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to standard antibiotics .

- Cancer Therapeutics : Research into the cytotoxicity of these compounds revealed promising results in reducing tumor cell viability in vitro, indicating their potential as lead compounds in developing new anticancer drugs .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one with high yield?

- Methodological Answer : The synthesis typically involves nitration of the parent benzimidazol-2-one scaffold. A two-step nitration protocol using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C for initial nitration, followed by gradual warming to 25°C) achieves regioselective dinitration at positions 5 and 6. Catalytic amounts of ammonium nitrate can enhance nitro group incorporation. Post-reaction neutralization with NaHCO₃ and recrystallization in ethanol/water mixtures yield pure product (65–70% yield) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm substitution patterns by comparing chemical shifts with analogous nitrobenzimidazoles (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to nitro groups) .

- IR Spectroscopy : Detect NO₂ asymmetric/symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹ .

- X-ray Diffraction : Resolve crystal packing and confirm nitro group orientation .

- Melting Point Analysis : Compare with literature values (e.g., 254–256°C for similar nitro derivatives) .

Q. What solvents and purification methods are recommended for isolating this compound?

- Methodological Answer : Post-synthesis, dissolve the crude product in dimethylformamide (DMF) at 60°C, followed by dropwise addition to ice-cold water to precipitate impurities. Final purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization in ethanol yields >95% purity .

Advanced Research Questions

Q. How do the electron-withdrawing nitro groups at positions 5 and 6 influence the compound’s electronic structure and reactivity?

- Methodological Answer : Computational studies (e.g., DFT/B3LYP/6-31G*) reveal that nitro groups reduce electron density on the benzimidazole ring, lowering HOMO-LUMO gaps by ~1.2 eV compared to non-nitrated analogs. This enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the 4-position. UV-Vis spectroscopy shows a redshift in λ_max (320→350 nm) due to extended conjugation .

Q. What thermal stability challenges arise in high-energy applications of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at 220°C, with exothermic peaks at 240°C (DSC). Stabilize the compound by blending with inert matrices (e.g., cellulose acetate) or incorporating electron-donating substituents (e.g., methoxy groups) at non-critical positions .

Q. How can researchers resolve contradictions in reported spectral data for nitro-substituted benzimidazolones?

- Methodological Answer : Discrepancies in NMR or IR data often stem from solvent effects or polymorphic variations. Standardize measurements by:

- Using deuterated DMSO for NMR to minimize solvent-induced shifts .

- Conducting variable-temperature XRD to identify polymorphs .

- Cross-referencing with computational simulations (e.g., Gaussian NMR predictions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.